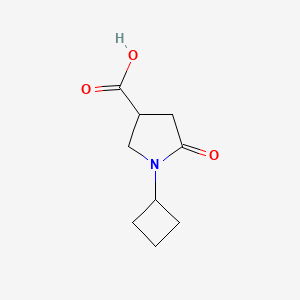

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .Molecular Structure Analysis

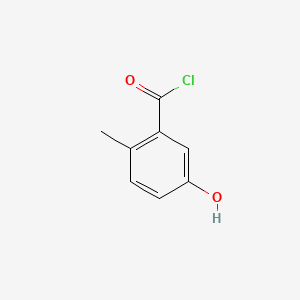

The molecular weight of “1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid” is 183.207. The compound has one hydrogen bond donor and three hydrogen bond acceptors.Chemical Reactions Analysis

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids involved the cyclization of 2-methylenesuccinic acid with various amines by heating without a solvent or refluxing in EtOH (i-PrOH) with a catalytic amount of glacial HOAc .Physical And Chemical Properties Analysis

“1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid” is a white or cream-tinted white crystalline solid that is soluble in EtOH, MeCN, and other organic solvents .Aplicaciones Científicas De Investigación

1. Anti-HIV-1 Agents

- Methods of Application : A series of 5-oxopyrrolidine-3-carboxamides was synthesized to improve the binding affinity of the compound. This involved introducing 3,4-dichloro substituents to the central phenyl ring or replacing the 1-methyl group of the 5-oxopyrrolidine moiety with a 1-benzyl group .

- Results : The synthesized compounds were found to effectively improve CCR5 affinity, inhibiting CCR5-using HIV-1 envelope-mediated membrane fusion .

2. Antioxidant Activity

- Methods of Application : The compound was used to synthesize derivatives bearing azole, diazole, and hydrazone moieties in the molecule .

- Results : A number of these synthesized compounds were identified as potent antioxidants. In fact, one derivative showed antioxidant activity 1.5 times higher than that of ascorbic acid .

3. Analgesic and Antihypoxic Effects

- Methods of Application : The compound was cyclized with aliphatic, aromatic, and heterocyclic amines to prepare 1-5-oxopyrrolidine-3-carboxylic acids .

- Results : The synthesized compounds exhibited varying degrees of analgesic and antihypoxic effects .

4. Targeting Multidrug-Resistant Pathogens

- Methods of Application : The compound was used to synthesize compounds having N-(2-hydroxyphenyl)- and N-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidin-3-yl cores .

- Results : The synthesized compounds were found to be promising candidates for targeting these resistant pathogens .

5. Synthesis of Derivatives Bearing Azole, Diazole, and Hydrazone Moieties

- Methods of Application : The 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid was applied for synthesizing these derivatives .

- Results : The results of this application were not specified in the source .

6. Stimulation of Cell Division

- Application Summary : 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids, which are derivatives of the compound, are known to stimulate division of isolated monkey kidney cells .

- Methods of Application : The compound was used to prepare 1-alkyl-, 1-aryl-, and 1-heteryl-substituted 5-oxopyrrolidine-3-carboxylic acids using known methods . 2-Methylenesuccinic (itaconic) acid was cyclized with various amines by heating without a solvent or refluxing in EtOH (i-PrOH) with a catalytic amount of glacial HOAc .

- Results : The synthesized compounds were found to stimulate cell division. Results of a PASS-prediction suggested that compounds of this class were potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists and, as a result, exhibited arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .

7. Antinociceptive Activity

- Application Summary : The compound has been used in the synthesis of drugs with antinociceptive (pain-relieving) properties .

- Methods of Application : The compound was used to prepare 1-alkyl-, 1-aryl-, and 1-heteryl-substituted 5-oxopyrrolidine-3-carboxylic acids . The synthesized compounds were then tested for their antinociceptive activity using inbred white mice .

- Results : The synthesized compounds exhibited varying degrees of antinociceptive effects .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-8-4-6(9(12)13)5-10(8)7-2-1-3-7/h6-7H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAIJENHTSZWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676525 | |

| Record name | 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

1223748-42-2 | |

| Record name | 1-Cyclobutyl-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)

![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)